Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- is a complex organic compound with a unique structure that includes a benzenemethanol core substituted with methoxy and phenylmethoxy groups, as well as a trichloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- typically involves multiple steps, including Friedel-Crafts alkylation and acylation reactions. These reactions are essential for introducing substituents to the aromatic ring. For instance, the Friedel-Crafts alkylation can be carried out using an alkyl chloride electrophile activated by aluminum or iron trichloride as a Lewis acid . The Friedel-Crafts acylation, on the other hand, involves the use of acyl chlorides activated with a Lewis acid reagent such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one substituent with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: Similar structure but lacks the trichloromethyl group.
Vanillin benzyl ether: Contains a methoxy and phenylmethoxy group but differs in other substituents.
Uniqueness
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
90047-69-1 |
---|---|
Molekularformel |
C16H15Cl3O3 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H15Cl3O3/c1-21-14-9-12(15(20)16(17,18)19)7-8-13(14)22-10-11-5-3-2-4-6-11/h2-9,15,20H,10H2,1H3 |
InChI-Schlüssel |
QEBRHDUGYVRVSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(C(Cl)(Cl)Cl)O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.